molecular formula C16H26N2O5 B2996949 1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid CAS No. 955964-45-1

1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid

Cat. No.: B2996949
CAS No.: 955964-45-1
M. Wt: 326.393
InChI Key: RDAQBVAZAMAEFV-LBPRGKRZSA-N
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Description

1-[1-(tert-Butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid (CAS: 23616-64-0) is a synthetic intermediate featuring a piperidine-4-carboxylic acid backbone modified with an L-prolyl group protected by a tert-butoxycarbonyl (Boc) moiety. The Boc group serves as a temporary protecting agent for amines, enhancing stability during synthetic reactions . Its molecular weight is 215.30 g/mol, and it is typically supplied with a purity of 98% . The compound's crystallographic data (monoclinic crystal system, space group P21/c) reveals a hydrogen-bonded two-molecular-thick sheet structure, influencing its solubility and solid-state reactivity .

Properties

IUPAC Name

1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)18-8-4-5-12(18)13(19)17-9-6-11(7-10-17)14(20)21/h11-12H,4-10H2,1-3H3,(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQBVAZAMAEFV-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955964-45-1
Record name 1-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
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Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its functional groups:

  • Amine Group: Interacts with biological targets such as enzymes and receptors.

  • Carboxylic Acid Group: Participates in hydrogen bonding and ionic interactions.

  • Boc Group: Protects the amine during synthesis and can be selectively removed when needed.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Protecting Group Differences
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: Not specified in evidence): Replaces the Boc group with an ethoxycarbonyl moiety.
  • 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5): Incorporates a phenyl group at the piperidine 4-position and a carboxylic acid at the 2-position. The phenyl group enhances hydrophobicity (Log S = -3.6) and may improve membrane permeability in drug design .
Amino Acid Modifications
  • 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid (CAS: 1440535-47-6): Replaces L-proline with a pyrrolidin-3-yl group.
  • 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1208087-83-5): Features a chloropyrimidinyl group, introducing aromaticity and halogen-based electronic effects. This modification is common in kinase inhibitors, where the chlorine atom facilitates halogen bonding .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Solubility (Log S) Key Substituents
Target Compound 23616-64-0 C15H24N2O4 215.30 -2.1 (predicted) Boc-L-prolyl, piperidine-4-carboxylic
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C9H15NO4 201.22 -1.8 Ethoxycarbonyl
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 261777-31-5 C17H23NO4 305.37 -3.6 Phenyl, Boc
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 1208087-83-5 C10H12ClN3O2 241.67 -2.5 Chloropyrimidinyl

Key Observations :

  • The Boc group increases molecular weight and steric bulk compared to ethoxycarbonyl, reducing aqueous solubility but improving stability .
  • Aromatic substituents (e.g., phenyl, chloropyrimidinyl) lower solubility but enhance binding to hydrophobic enzyme pockets .

Biological Activity

1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid, often abbreviated as Boc-L-Pro-Pip-COOH, is a compound of significant interest in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an L-proline residue, which contributes to its biological activity. Its structure can be represented as follows:

C16H26N2O5\text{C}_{16}\text{H}_{26}\text{N}_{2}\text{O}_{5}

The compound’s potential applications span neuroprotection, peptide synthesis, and as a building block for more complex molecules.

Neuroprotective Properties

Research indicates that compounds containing proline residues, such as Boc-L-Pro-Pip-COOH, exhibit neuroprotective effects. One study highlighted its role in mitigating neurodegenerative processes associated with conditions like Parkinson's disease. The neuroprotective mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Antitumor Activity

Additionally, derivatives of this compound have been explored for their antitumor properties. The incorporation of the piperidine moiety is believed to enhance the interaction with cellular targets involved in cancer progression. Preliminary studies suggest that Boc-L-Pro-Pip-COOH may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl-L-proline with piperidine-4-carboxylic acid using standard peptide coupling techniques. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
1Boc-L-Pro + Piperidine-4-COOHFormation of Boc-L-Pro-Pip-COOH
2Coupling agent (e.g., EDC)Peptide bond formation
3Purification (HPLC)Isolated pure compound

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice models of Parkinson's disease, administration of Boc-L-Pro-Pip-COOH resulted in significant improvements in motor function and reduced dopaminergic neuron loss compared to control groups. The study utilized behavioral tests alongside biochemical assays to assess oxidative stress markers, confirming the neuroprotective efficacy of the compound .

Case Study 2: Antitumor Efficacy

A recent investigation into the antitumor activity of Boc-L-Pro-Pip-COOH demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

Research Findings

Several studies have focused on the biological implications of Boc-L-Pro-Pip-COOH:

  • Neuroprotection : The compound has shown promise in preclinical models for protecting neurons against toxic insults.
  • Anticancer Activity : Evidence supports its role in inhibiting tumor growth through apoptosis.
  • Peptide Synthesis : As a building block, it facilitates the development of biologically active peptides.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced oxidative stress markers
AntitumorInduced apoptosis in cancer cells
Peptide synthesisEffective coupling agent

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid in laboratory settings?

  • Methodological Answer : This compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Researchers must use nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at ambient temperatures (15–25°C) in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Avoid exposure to moisture and strong oxidizing agents, which may degrade the compound or trigger hazardous reactions .

Q. What spectroscopic techniques are recommended for confirming the compound’s purity and structure?

  • Methodological Answer : Use a combination of HPLC (≥98% purity threshold), 1H^1H- and 13C^{13}C-NMR to verify the Boc-protected proline and piperidine moieties. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak (expected [M+H]+^+ ~305–310 m/z, depending on derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual solvents. Characterize the crystalline structure via X-ray diffraction (e.g., monoclinic P21/c space group, unit cell parameters: a = 10.7006 Å, b = 6.5567 Å, c = 17.9297 Å) . Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Pre-dissolve in DMSO (≤10% v/v) for biological assays to avoid precipitation .

Q. What strategies optimize the synthesis of derivatives while preserving stereochemistry?

  • Methodological Answer : The Boc group protects the L-prolyl amine during coupling reactions. Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation with piperidine-4-carboxylic acid. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and purify via flash chromatography (silica gel, gradient elution). Chiral HPLC ensures enantiomeric excess >99% .

Q. How can researchers mitigate batch-to-batch variability in Boc-deprotection efficiency?

  • Methodological Answer : Variability often stems from residual acid or moisture. Standardize deprotection with 4M HCl/dioxane (1:10 v/v) at 0°C for 2 hours. Confirm completion via 1H^1H-NMR loss of the Boc methyl signal at δ 1.4 ppm. Lyophilize immediately to prevent re-protection .

Q. What mechanistic insights explain the compound’s role in peptidomimetic drug design?

  • Methodological Answer : The rigid piperidine scaffold enforces conformational restraint, while the Boc group enhances solubility for cellular uptake assays. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with protease active sites. Compare IC50_{50} values against non-Boc analogs to quantify steric and electronic contributions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its respiratory toxicity (H335)?

  • Methodological Answer : Discrepancies may arise from particle size (micronized vs. crystalline) or assay conditions (e.g., static vs. flow-through exposure systems). Conduct in vitro alveolar macrophage assays (e.g., NR8383 cells) to quantify IL-6/TNF-α release under standardized OECD guidelines .

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